An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorobenzotrichloride
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorobenzotrichloride
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dichlorobenzotrichloride, a significant intermediate in the production of various agrochemicals and pharmaceuticals. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This document details established synthetic routes, experimental protocols, and available analytical data, presented in a clear and accessible format.
Physicochemical Properties
3,4-Dichlorobenzotrichloride is a slightly opaque, pale yellow liquid under standard conditions.[1] It is characterized by its insolubility in water and potential sensitivity to moisture.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₅ | |
| Molecular Weight | 264.36 g/mol | [2] |
| Appearance | Slightly opaque pale yellow liquid | [1] |
| Density | 1.576 g/mL at 25 °C | [1] |
| Refractive Index | >1.5890 (n20/D) | [1] |
| Boiling Point | 138-140 °C at 12 mbar | |
| Solubility | Insoluble in water | [1] |
Synthesis of 3,4-Dichlorobenzotrichloride
The synthesis of 3,4-Dichlorobenzotrichloride is primarily achieved through two main routes: the side-chain chlorination of 3,4-dichlorotoluene and the ring chlorination of 4-chlorobenzotrichloride.
Synthesis via Side-Chain Chlorination of 3,4-Dichlorotoluene
This method involves the free-radical chlorination of the methyl group of 3,4-dichlorotoluene. This process is a common industrial route.[3]
Caption: Synthesis of 3,4-Dichlorobenzotrichloride from 3,4-Dichlorotoluene.
Experimental Protocol:
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Reactor Setup: A suitable reactor is charged with 3,4-dichlorotoluene.
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Initiation: The starting material is heated, and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) is added.
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Chlorination: Dry chlorine gas is introduced into the reactor. The reaction temperature is maintained between 120–125 °C.
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Monitoring: The reaction progress is monitored by gas chromatography until the concentration of the starting material is below a specified threshold (e.g., <0.5%). This process can take approximately 22 hours.
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Work-up: Upon completion, the chlorine gas flow is stopped. The reactor is then purged with an inert gas, such as nitrogen, to remove any residual chlorine and hydrogen chloride gas, yielding crude 3,4-dichlorobenzotrichloride.
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Purification: The crude product can be further purified by vacuum distillation.
Synthesis via Ring Chlorination of 4-Chlorobenzotrichloride
This alternative route involves the electrophilic aromatic substitution of chlorine onto the benzene ring of 4-chlorobenzotrichloride, catalyzed by a Lewis acid.
Caption: Synthesis of 3,4-Dichlorobenzotrichloride from 4-Chlorobenzotrichloride.
Experimental Protocol:
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Reactor Setup: A mixture of 4-chlorobenzotrichloride (7.5 moles) and ferric chloride (FeCl₃, 0.075 moles) is heated to 70 °C in a suitable apparatus.
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Chlorination: Chlorine gas (8.25 moles) is introduced at a rate that ensures its consumption within the reaction mixture. The reaction is typically complete after 5 hours.
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Work-up: After the reaction, dilute hydrochloric acid (2 liters) is added to the mixture. The organic phase is separated, washed twice with water (2 liters each), and dried over calcium chloride (CaCl₂).
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Purification: The dried organic phase is subjected to fractional distillation to yield 3,4-dichlorobenzotrichloride.
Quantitative Data for Synthesis from 4-Chlorobenzotrichloride:
| Parameter | Value | Reference |
| Yield | 92% of theoretical | |
| Purity (GC) | 98% |
Characterization Data
The characterization of 3,4-Dichlorobenzotrichloride is crucial for confirming its identity and purity. The following sections provide available spectral data.
Mass Spectrometry (MS)
The mass spectrum of 3,4-Dichlorobenzotrichloride (also known as α,α,α,3,4-pentachlorotoluene) shows a molecular ion peak corresponding to its molecular weight.
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Molecular Ion (M⁺): m/z 262[2]
Infrared (IR) Spectroscopy
An infrared spectrum for 3,4-Dichlorobenzotrichloride is available and can be used for the identification of functional groups.[4] Researchers are advised to consult the reference for the detailed spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conclusion
This technical guide has detailed the primary synthetic routes to 3,4-Dichlorobenzotrichloride, providing step-by-step experimental protocols and associated quantitative data. Furthermore, it has collated the available characterization data, including mass spectrometry and infrared spectroscopy. While a gap exists in the publicly available NMR data for this compound, the information presented herein serves as a robust resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.
References
- 1. 3,4-Dichlorobenzotrichloride | 13014-24-9 [chemicalbook.com]
- 2. 3,4-Dichlorobenzotrichloride(13014-24-9) MS [m.chemicalbook.com]
- 3. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR [m.chemicalbook.com]
- 4. 3,4-Dichlorobenzotrichloride(13014-24-9) IR Spectrum [chemicalbook.com]
- 5. 3,4-Dichlorobenzoyl chloride(3024-72-4) 13C NMR spectrum [chemicalbook.com]
- 6. 3,4-Dichlorobenzoyl chloride(3024-72-4) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
